molecular formula C36H70O2 B13759778 (R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate CAS No. 53950-58-6

(R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate

Cat. No.: B13759778
CAS No.: 53950-58-6
M. Wt: 534.9 g/mol
InChI Key: JDFCEOMVLWWUMP-LDIAVGPLSA-N
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Description

(R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate is a chemical compound known for its unique structure and properties. This compound is a derivative of palmitic acid, a common saturated fatty acid found in animals and plants. The compound’s structure includes a long hydrocarbon chain with multiple methyl groups and a palmitate ester, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate typically involves the esterification of palmitic acid with an alcohol derivative. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the presence of oxidizing agents.

    Reduction: Reduction reactions can convert the ester group to an alcohol, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in an acidic or neutral medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, and are carried out in a suitable solvent like ethanol or water.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The products vary depending on the nucleophile used, but can include esters, amides, and other derivatives.

Scientific Research Applications

(R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate has several scientific research applications:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.

    Industry: It is used in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of (R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate involves its interaction with lipid membranes and enzymes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes such as signal transduction and energy production.

Properties

CAS No.

53950-58-6

Molecular Formula

C36H70O2

Molecular Weight

534.9 g/mol

IUPAC Name

[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] hexadecanoate

InChI

InChI=1S/C36H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-29-36(37)38-31-30-35(6)28-22-27-34(5)26-21-25-33(4)24-20-23-32(2)3/h30,32-34H,7-29,31H2,1-6H3/b35-30+/t33-,34-/m1/s1

InChI Key

JDFCEOMVLWWUMP-LDIAVGPLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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